molecular formula C14H10FNO4S2 B2376833 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate CAS No. 478049-54-6

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate

Cat. No. B2376833
CAS RN: 478049-54-6
M. Wt: 339.36
InChI Key: HENDMTCYEGNXJM-FOWTUZBSSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate” often involves the use of fluorinase, an enzyme that catalyzes the conversion of inorganic NaF into fluorinated compounds . In addition, mesoporous silica nanoparticles have been functionalized with amino groups to react with N-succinimidyl 4-[18 F]fluorobenzoate, anchoring the 18 F positron emission isotope using a novel and easy labeling strategy .


Chemical Reactions Analysis

Fluorinated compounds, including “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate”, can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .

Scientific Research Applications

Synthesis and Microbiological Activity

One study focused on synthesizing various compounds, including derivatives of 2-oxo-2H-chromen-2-one, which are structurally related to (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate. These compounds were tested for microbiological activity against a range of bacterial species, revealing significant activity in some cases (Daci-Ajvazi, Govori, & Omeragiq, 2011).

Synthesis of Fluorine-Containing Compounds

Another research explored the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents. The study highlights the role of fluorine and fluorobenzene groups, which are integral to (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate, in the development of new biologically active molecules (Holla, Bhat, & Shetty, 2003).

Synthesis and Anti-Lung Cancer Activity

Another study investigated the synthesis of fluorobenzo[b]pyran derivatives and their treatment on different human cancer cell lines, including lung cancer. The compounds exhibited anticancer activity at low concentrations, suggesting the potential therapeutic applications of such fluorine-substituted compounds (Hammam et al., 2005).

Methylglyoxal Research

Methylglyoxal, a highly reactive compound similar in reactivity to the compound , has been studied for its formation in food and organisms. This research is relevant as it demonstrates the complex biochemical interactions and potential biological impacts of reactive molecular structures (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Reaction-Based Fluorescent Probe Development

The development of a reaction-based fluorescent probe for discrimination of thiophenols highlights the importance of specific molecular interactions in developing sensitive detection techniques for various compounds. This is relevant to the study of (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate, given its potential for complex molecular interactions (Wang et al., 2012).

Mechanism of Action

The mechanism of action of fluorinated compounds often involves the enzymatic defluorination of fluorine-containing compounds . Enzymes such as fluorinase and 4-fluorophenol monooxygenase play crucial roles in these reactions .

Future Directions

The future directions in the study of fluorinated compounds like “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate” could involve further exploration of their enzymatic defluorination . This could lead to a better understanding of the mechanisms involved in these reactions and potentially pave the way for new applications in various fields.

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENDMTCYEGNXJM-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)F)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)F)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate

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